(1r,4r)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
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Overview
Description
(1r,4r)-2-benzyl-2,5-diazabicyclo[221]heptane dihydrobromide is a bicyclic compound that features a diazabicycloheptane core with a benzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide typically involves the following steps:
Formation of the Diazabicycloheptane Core: This can be achieved through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the diazabicycloheptane core.
Formation of the Dihydrobromide Salt: The final step involves the treatment of the compound with hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1r,4r)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or antiviral agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1r,4r)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (1R,4R)-6-benzyl-3,6-diazabicyclo[2.2.1]heptane hydrochloride
- (1R,4R)-6-benzyl-3,6-diazabicyclo[2.2.1]heptane sulfate
Uniqueness
(1r,4r)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is unique due to its specific dihydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other salts like hydrochloride or sulfate.
Properties
Molecular Formula |
C12H18Br2N2 |
---|---|
Molecular Weight |
350.09 g/mol |
IUPAC Name |
(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide |
InChI |
InChI=1S/C12H16N2.2BrH/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-,12-;;/m1../s1 |
InChI Key |
SOMPEQIPSQFVMO-MBORUXJMSA-N |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CN2CC3=CC=CC=C3.Br.Br |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=CC=C3.Br.Br |
Origin of Product |
United States |
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